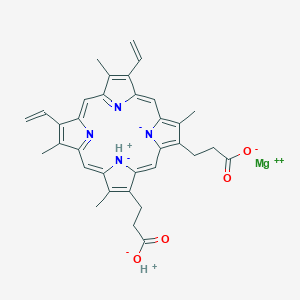

Mg(II) protoporphyrin IX

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium protoporphyrin IX, commonly referred to as Mg-protoporphyrin IX, is a crucial intermediate in the biosynthesis of chlorophyll. This compound plays a significant role in the photosynthetic processes of plants, algae, and certain bacteria. It is synthesized in plastids and is essential for the conversion of light energy into chemical energy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mg-protoporphyrin IX involves several enzymatic steps within the tetrapyrrole biosynthetic pathway. The initial step is the formation of 5-aminolevulinic acid from glutamate. This is followed by a series of reactions that lead to the formation of protoporphyrin IX. The insertion of magnesium into protoporphyrin IX is catalyzed by the enzyme magnesium chelatase, resulting in the formation of Mg-protoporphyrin IX .

Industrial Production Methods

Industrial production of Mg-protoporphyrin IX is not commonly practiced due to its specific biological role and the complexity of its biosynthetic pathway. it can be synthesized in laboratory settings using isolated enzymes and controlled reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Mg-protoporphyrin IX undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various chlorophyll derivatives.

Reduction: Reduction reactions can convert it into different forms of chlorophyll.

Substitution: Substitution reactions can occur at the peripheral groups of the porphyrin ring.

Common Reagents and Conditions

Common reagents used in the reactions involving Mg-protoporphyrin IX include:

Magnesium chelatase: For the insertion of magnesium into protoporphyrin IX.

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Major Products Formed

The major products formed from the reactions of Mg-protoporphyrin IX are various chlorophyll derivatives, which are essential for photosynthesis .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Precursor for Heme and Chlorophyll Synthesis

Mg(II) protoporphyrin IX serves as a crucial precursor in the biosynthesis of heme and chlorophyll. Heme is vital for oxygen transport in hemoglobin, while chlorophyll is essential for photosynthesis in plants. The incorporation of magnesium into protoporphyrin IX is catalyzed by magnesium chelatase, leading to the formation of this compound, which is subsequently converted into chlorophyll through several enzymatic steps .

1.2 Role in Plant Stress Tolerance

Research indicates that this compound plays a critical role in enhancing plant tolerance to environmental stresses such as cold and drought. Studies have shown that the accumulation of this compound can activate stress-responsive genes and antioxidant enzymes, thereby improving the plant's resilience to adverse conditions . For example, transgenic rice expressing certain protoporphyrinogen oxidase genes exhibited increased tolerance to drought stress due to enhanced this compound levels .

Medical Applications

2.1 Photodynamic Therapy

One of the most promising applications of this compound is in photodynamic therapy (PDT) for cancer treatment. As a photosensitizer, it can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells. Various studies have demonstrated its effectiveness against different cancer types, highlighting its potential as a therapeutic agent .

2.2 Antimicrobial Activity

This compound and its metalated derivatives exhibit antimicrobial properties against a range of pathogenic microorganisms, including Staphylococcus aureus and Mycobacterium abscessus. This activity is attributed to their ability to interfere with heme uptake in bacteria, making them potential candidates for developing new antimicrobial agents .

Industrial and Material Science Applications

3.1 Catalysis

This compound has been explored as a catalyst in various organic transformations due to its ability to facilitate electron transfer reactions. Its structural versatility allows for modifications that enhance catalytic efficiency, making it useful in synthetic organic chemistry .

3.2 Light Harvesting and Sensors

In materials science, this compound is utilized in the development of light-harvesting systems and sensors. Its ability to absorb light efficiently makes it suitable for applications in solar energy conversion and photodetection technologies .

Case Studies and Research Findings

Wirkmechanismus

Mg-protoporphyrin IX exerts its effects by acting as an intermediate in the biosynthesis of chlorophyll. It is synthesized in plastids and plays a role in the regulation of gene expression related to photosynthesis. The molecular targets and pathways involved include the tetrapyrrole biosynthetic pathway and the regulation of the HEMA gene, which encodes glutamyl-tRNA reductase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Protoporphyrin IX: The precursor to Mg-protoporphyrin IX, which lacks the magnesium ion.

Heme: Another tetrapyrrole compound that contains iron instead of magnesium and is involved in oxygen transport and electron transfer.

Chlorophyll a and b: The final products of the biosynthetic pathway that contain Mg-protoporphyrin IX as an intermediate.

Uniqueness

Mg-protoporphyrin IX is unique due to its specific role in the biosynthesis of chlorophyll and its involvement in the regulation of photosynthetic gene expression. Unlike heme, which contains iron, Mg-protoporphyrin IX contains magnesium, making it essential for the photosynthetic processes in plants and algae .

Eigenschaften

CAS-Nummer |

14947-11-6 |

|---|---|

Molekularformel |

C34H32MgN4O4 |

Molekulargewicht |

584.9 g/mol |

IUPAC-Name |

magnesium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |

InChI |

InChI=1S/C34H34N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI-Schlüssel |

REJJDEGSUOCEEW-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mg+2] |

Isomerische SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Mg+2] |

Kanonische SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mg+2] |

Synonyme |

divinyl-Mg-protoporphyrin magnesium protoporphyrin Mg protoporphyrin MgProto |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.